BenchChemオンラインストアへようこそ!

tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate

pKa modulation ionization state CNS permeability

tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 2165577-90-0) is a chiral, N-Boc-protected piperidine derivative featuring geminal difluorination at the 3-position and a hydroxymethyl substituent at the 4-position with defined (R) stereochemistry. This compound belongs to the class of 3,3-difluoropiperidine building blocks, which have gained significant attention in medicinal chemistry due to the ability of the CF2 fragment to modulate basicity, lipophilicity, and metabolic stability while serving as a versatile synthetic handle for further elaboration.

Molecular Formula C11H19F2NO3
Molecular Weight 251.27 g/mol
Cat. No. B8220012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Molecular FormulaC11H19F2NO3
Molecular Weight251.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CO
InChIInChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-8(6-15)11(12,13)7-14/h8,15H,4-7H2,1-3H3/t8-/m1/s1
InChIKeyGBFXSKJJISVIRA-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate: Procurement-Grade Chiral Fluorinated Piperidine Building Block


tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 2165577-90-0) is a chiral, N-Boc-protected piperidine derivative featuring geminal difluorination at the 3-position and a hydroxymethyl substituent at the 4-position with defined (R) stereochemistry . This compound belongs to the class of 3,3-difluoropiperidine building blocks, which have gained significant attention in medicinal chemistry due to the ability of the CF2 fragment to modulate basicity, lipophilicity, and metabolic stability while serving as a versatile synthetic handle for further elaboration [1].

Why Generic Piperidine Analogs Cannot Substitute for tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate


Substituting this compound with non-fluorinated, mono-fluorinated, or regioisomeric difluorinated piperidine analogs is precluded by substantial, measurable differences in key physicochemical parameters that govern molecular recognition, pharmacokinetic performance, and downstream synthetic versatility [1]. The geminal 3,3-difluoro motif reduces the conjugate acid pKa of the free amine by approximately 4.7 log units relative to unsubstituted piperidine and approximately 2.8 log units relative to 3-fluoropiperidine, fundamentally altering the ionization state at physiological pH and thereby impacting membrane permeability and off-target binding profiles . Furthermore, the defined (4R) stereochemistry at the hydroxymethyl-bearing carbon is critical for chiral drug candidate development; the racemic mixture (CAS 1303974-47-1) or the (4S)-enantiomer (CAS 2166006-24-0) cannot guarantee the same stereospecific interactions with biological targets or the same downstream crystallinity and formulation properties . These cumulative differences—pKa modulation, conformational bias, metabolic stability retention, and stereochemical identity—render simple substitution scientifically unsound without extensive re-optimization of the entire molecular series.

Quantitative Differentiation Evidence for tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate vs. Closest Analogs


Geminal 3,3-Difluoro Substitution Reduces Free Amine Basicity by ~4.7 pKa Units vs. Unsubstituted Piperidine

Upon N-Boc deprotection, the free amine of the target compound is expected to exhibit a conjugate acid pKa of approximately 6.5, consistent with the 3,3-difluoropiperidine scaffold . In contrast, unsubstituted piperidine has a pKa of 11.22, and 3-fluoropiperidine has a pKa of ~9.3 . This ~4.7 unit reduction relative to piperidine and ~2.8 unit reduction relative to the mono-fluoro analog means that at physiological pH (7.4), the 3,3-difluoropiperidine free amine is predominantly unprotonated (~11% ionized), while piperidine is >99.9% protonated and 3-fluoropiperidine is ~99% protonated. This profoundly impacts passive membrane permeability and CNS penetration potential .

pKa modulation ionization state CNS permeability

High Intrinsic Microsomal Stability of 3,3-Difluoropiperidine Scaffold: Retention of Metabolic Stability Upon Difluorination

A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that intrinsic microsomal clearance measurements show high metabolic stability for the compounds studied, with the single exception of the 3,3-difluoroazetidine derivative [1]. This indicates that the 3,3-difluoropiperidine scaffold—and by extension the target compound upon deprotection—retains favorable metabolic stability, unlike the corresponding azetidine analog. The study encompassed mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, providing class-level evidence that difluorination of the piperidine ring does not introduce metabolic liability [1].

metabolic stability intrinsic clearance microsomal assay

Defined (4R) Stereochemistry Enables Reproducible Chiral Drug Candidate Synthesis vs. Racemate (CAS 1303974-47-1)

The target compound is supplied as the single (4R)-enantiomer (CAS 2165577-90-0) with a purity specification of NLT 98% . The racemic mixture (CAS 1303974-47-1) is also commercially available but lacks stereochemical definition . The (4S)-enantiomer (CAS 2166006-24-0) is available separately with a purity of 95% . In chiral drug discovery, the use of a single enantiomer building block ensures that downstream synthetic steps produce diastereomerically enriched products with predictable stereochemical outcomes, whereas use of the racemate introduces stereochemical uncertainty that can confound SAR interpretation, crystallization behavior, and ultimately the pharmacological profile of the final compound [1].

chiral purity enantiomeric differentiation stereospecific synthesis

Proven Utility as Key Intermediate in Metallo-β-Lactamase Inhibitor Synthesis

1-Boc-3,3-difluoro-4-(hydroxymethyl)piperidine (the racemic form of the target compound, CAS 1303974-47-1) has been explicitly utilized as a reagent for the preparation of Tetrazolylarylsulfonamides, which function as metallo-β-lactamase inhibitors . This established application in a therapeutically relevant target class—combating antibiotic resistance—distinguishes this compound from generic piperidine building blocks that lack documented use in validated drug discovery programs targeting specific enzyme families. The single-enantiomer (4R) form offers the additional advantage of stereochemical definition for SAR studies in this inhibitor series.

antimicrobial resistance metallo-β-lactamase building block

Optimal Procurement and Application Scenarios for tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate


Chiral Drug Candidate Synthesis Requiring Reduced Amine Basicity for CNS Penetration

Medicinal chemistry programs targeting CNS indications where the lead series contains a piperidine amine with undesirably high basicity (pKa > 9) can utilize this building block. Upon N-Boc deprotection, the resulting 3,3-difluoropiperidine fragment exhibits a pKa of ~6.5, rendering it largely unprotonated at physiological pH and thus enhancing passive BBB permeability [1]. The defined (4R) stereochemistry ensures consistent stereochemical outcomes in downstream chiral syntheses .

Late-Stage Functionalization via Hydroxymethyl Handle in Fluorinated Scaffolds

The 4-hydroxymethyl substituent provides a versatile synthetic handle for oxidation to the corresponding aldehyde or carboxylic acid, activation as a mesylate/tosylate for nucleophilic displacement, or direct coupling to generate ether-linked conjugates. This enables late-stage diversification of the 3,3-difluoropiperidine core without requiring de novo synthesis of each analog [2].

Metallo-β-Lactamase Inhibitor Lead Optimization

Programs targeting New Delhi metallo-β-lactamase (NDM-1) or related MBLs can employ this building block as a key intermediate for Tetrazolylarylsulfonamide-based inhibitors, following the established synthetic precedent . The single-enantiomer form is critical for defining stereospecific SAR in the inhibitor binding pocket.

Physicochemical Property Screening Libraries for Fluorinated Fragment-Based Drug Discovery

Organizations building focused fluorinated fragment libraries for property-based lead optimization can include this compound as a representative 3,3-difluoropiperidine scaffold. Systematic studies confirm that 3,3-difluoropiperidines provide a valuable extension of the fluorine-containing saturated heterocyclic amine series, with well-characterized pKa, LogP, and metabolic stability profiles that enable rational optimization [1].

Quote Request

Request a Quote for tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.